molecular formula C15H10ClN3 B095286 Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- CAS No. 17744-99-9

Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)-

Cat. No. B095286
Key on ui cas rn: 17744-99-9
M. Wt: 267.71 g/mol
InChI Key: FSAJGWYHQNFYRC-UHFFFAOYSA-N
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Patent
US08497278B2

Procedure details

30.0 g of molecular sieves were activated under vacuum, at 100° C., for 1 h. 5.00 g of 3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride (15.94 mmol, 1 eq), 9.38 g of NaCN (191.3 mmol, 12 eq), 428 mg of Bu4NCN (1.59 mmol, 0.1 eq), 9.56 g of NaI (63.77 mmol, 4 eq) and 150 mL of ACN were added. The mixture were stirred at RT, O/N. Sieves were filtered and washed with EtOAc. The filtrate was washed twice with NaHCO3, dried on MgSO4, filtered and concentrated to give 4.95 g of crude. It was purified by silica gel chromatography (MeOH/CH2Cl2, 0 to 5%) and gave two batches: batch #01 (very pure)=3.90 g, batch #02 (some impurities) was purified on activated carbon to give 0.90 g. Total yield=82%. m/e+=268 (M+H+).
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.38 g
Type
reactant
Reaction Step One
Name
Quantity
9.56 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]2=[N:6][C:5]=1[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1.[C-:20]#[N:21].[Na+].[Na+].[I-]>C(#N)C>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:5]2[N:6]=[C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][N:8]3[C:4]=2[CH2:3][C:20]#[N:21])=[CH:14][CH:15]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.ClCC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl
Name
Quantity
9.38 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
9.56 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture were stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Sieves were filtered
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The filtrate was washed twice with NaHCO3
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 4.95 g of crude
CUSTOM
Type
CUSTOM
Details
It was purified by silica gel chromatography (MeOH/CH2Cl2, 0 to 5%)
CUSTOM
Type
CUSTOM
Details
gave two batches
CUSTOM
Type
CUSTOM
Details
batch #01 (very pure)=3.90 g, batch #02 (some impurities) was purified on activated carbon
CUSTOM
Type
CUSTOM
Details
to give 0.90 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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